4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide” is a derivative of 1,2,4-triazole, a nitrogen-containing heterocycle . Triazoles have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . They are known to exhibit a broad range of biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of such triazole derivatives involves multi-step chemical modifications . The process starts with the conversion of a compound (like 3-bromobenzoic acid) into its derivative (like methyl-3-bromobenzoate), which is then transformed into another derivative (like 3-bromobenzohydrazide). The final step involves the cyclization of this compound, producing its 1,2,4-triazole derivative. This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is investigated using techniques such as IR, HNMR, and UV–visible spectroscopy . Density functional theory (DFT) is often utilized to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .Chemical Reactions Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are often investigated using various techniques. For instance, the solubility of these compounds in different solvents is determined, and their melting points are measured . The DFT study can reveal properties like the band gap value and linear polarizability .Scientific Research Applications
Anticancer Potential
- A series of compounds related to 4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide have been synthesized with potential anticancer activities. Specifically, derivatives exhibited remarkable activity against a variety of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar levels (Sławiński et al., 2012). Another study highlighted novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents, showcasing the potential for medicinal/pharmacologic applications (Lolak et al., 2019).
Anti-HIV Activity
- Compounds derived from this compound have shown moderate to fairly high anti-HIV activity and moderate anticancer activity in preliminary screenings (Brzozowski, 1998). Another study reported the synthesis of derivatives with in vitro anti-HIV potency, highlighting a specific compound's reasonable activity against the virus (Pomarnacka, 2007).
Carbonic Anhydrase Inhibition
- The inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides, related to the chemical , against human carbonic anhydrase (hCA) isoenzymes have been studied, showing potent inhibition. This has implications for treating conditions like glaucoma, epilepsy, obesity, and cancer (Gul et al., 2016). Furthermore, novel sulfonamide derivatives have been investigated for their binding affinity and selectivity against recombinant human carbonic anhydrases, indicating potential for further development of CA inhibitors (Balandis et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives , which are known to interact with a variety of enzymes and receptors . They have been found in a number of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
1,2,4-triazole derivatives are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Safety and Hazards
While specific safety and hazard information for “4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide” is not available in the search results, it’s important to note that triazoles and their derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems . Therefore, careful handling and usage are advised.
Future Directions
Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in organocatalysis, agrochemicals, and materials science . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the future directions in this field .
Properties
IUPAC Name |
4-chloro-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S2/c1-26-12-23-24-21(26)29-20-17-7-3-5-13-4-2-6-16(18(13)17)19(20)25-30(27,28)15-10-8-14(22)9-11-15/h2-12,19-20,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKTYARKPPJXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.